molecular formula C20H18N2O3 B2452372 N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide CAS No. 2034383-22-5

N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

Cat. No.: B2452372
CAS No.: 2034383-22-5
M. Wt: 334.375
InChI Key: QSGGGWCKJRCGKP-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a complex organic compound that features a unique combination of furan, pyridine, and chroman moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan-pyridine intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the chroman moiety: The chroman ring is introduced through a cyclization reaction, often involving the use of Lewis acids as catalysts.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides to activate the carboxylic acid group for nucleophilic attack by an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chroman moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Furanones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated chroman derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition or receptor binding.

    Industrial Applications: It could be used in the development of new materials with specific electronic or photonic properties due to its conjugated system.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(4-(pyrazine-2-carbonyl)piperazine)pyridin-3-yl)benzamide): This compound shares the pyridine and amide functionalities but differs in the presence of a pyrazine and piperazine moiety.

    Furan derivatives: Compounds like 2-furoic acid and furanones share the furan ring but differ in their additional functional groups and overall structure.

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is unique due to its combination of furan, pyridine, and chroman moieties, which confer specific electronic and steric properties that may result in unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-20(19-8-6-15-3-1-2-4-18(15)25-19)22-12-14-5-7-17(21-11-14)16-9-10-24-13-16/h1-5,7,9-11,13,19H,6,8,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGGGWCKJRCGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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